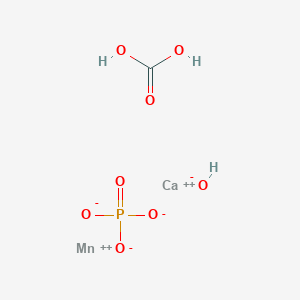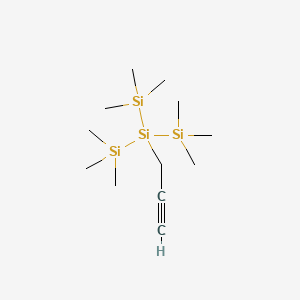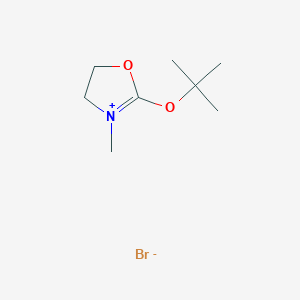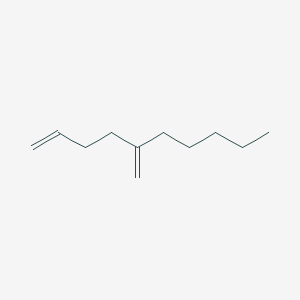
5-Methylidenedec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidenedec-1-ene is an organic compound classified as an alkene It is characterized by the presence of a double bond between the fifth carbon and a methyl group attached to the first carbon of a decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenedec-1-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes involving olefin metathesis. This method utilizes catalysts such as Grubbs’ catalyst to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the target compound. The reaction is typically conducted under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methylidenedec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides add across the double bond to form haloalkanes.
Common Reagents and Conditions:
Oxidation: m-CPBA, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2).
Major Products:
Epoxides and diols: from oxidation reactions.
Alkanes: from reduction reactions.
Haloalkanes: from substitution reactions.
Scientific Research Applications
5-Methylidenedec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through metathesis and other coupling reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alkenes, providing insights into enzyme specificity and mechanism.
Medicine: Research into the biological activity of this compound derivatives may lead to the development of new pharmaceuticals with potential therapeutic benefits.
Industry: It serves as an intermediate in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylidenedec-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Decene: An alkene with a double bond at the first carbon, used in similar industrial applications.
5-Methyl-1-decene: A structural isomer with the double bond at the first carbon and a methyl group at the fifth carbon.
2-Methyl-1-decene: Another isomer with the double bond at the first carbon and a methyl group at the second carbon.
Uniqueness: 5-Methylidenedec-1-ene is unique due to its specific placement of the double bond and methyl group, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specialized applications where specific structural features are required.
Properties
CAS No. |
526208-09-3 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
5-methylidenedec-1-ene |
InChI |
InChI=1S/C11H20/c1-4-6-8-10-11(3)9-7-5-2/h5H,2-4,6-10H2,1H3 |
InChI Key |
KWPWMPCMTGLVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


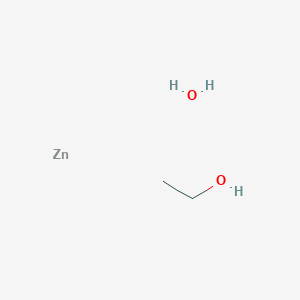
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)


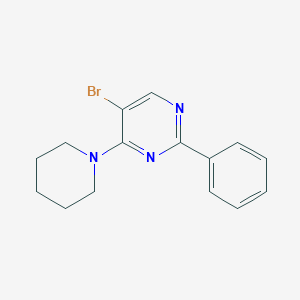
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)



